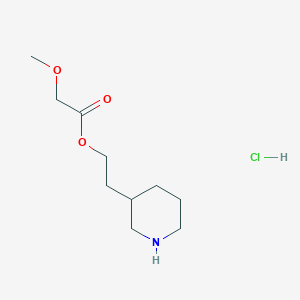

2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride

Descripción general

Descripción

2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride (2-MEAP) is a derivative of 2-methoxyacetate, which is an organic compound that is commonly used in a variety of scientific research applications. 2-MEAP is a synthetic compound that has been studied for its potential to be used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Radioligand for Acetylcholinesterase (AChE) Imaging A derivative, 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, acts as a reversible inhibitor of acetylcholinesterase (AChE). It was prepared as a radioligand for in vivo studies but showed uniform brain distribution, limiting its effectiveness for imaging AChE in the mammalian brain (Brown-Proctor et al., 1999).

Synthesis of Piperidine Analgesics Synthesis of a series of 3-methyl-4-(N-phenyl amido)piperidines demonstrated the potential of the methoxyacetamide pharmacophore in producing compounds with significant analgesic potency and short action duration. This research provided insights for developing opiates for short surgical procedures (Lalinde et al., 1990).

Bronchospasm Protection UCB JO28, derived from diphenylmethylene piperidine, exhibited spasmolytic properties in smooth muscle and showed substantial protection against histamine and methacholine-induced bronchospasm in asthmatic patients (Maesen et al., 2004).

Selective Estrogen Receptor Modulator Synthesis The compound Raloxifene, featuring a piperidinyl ethoxy group, is a selective estrogen receptor modulator (SERM) with agonist actions on bone and serum lipids while antagonizing estrogen in breast and uterus. It represents a class of compounds with potential therapeutic applications in estrogen-related conditions (Palkowitz et al., 1997).

Effects on Cognitive Performance Studies on novel selective 5-HT4 receptor ligands, like RS 67333 and RS 67506, which have a piperidinyl group, revealed their potential in enhancing cognitive performance, particularly in spatial learning and memory in a rat model (Fontana et al., 1997).

Antifungal and Analgesic Properties Compounds synthesized from 2,6-diaryl-3-methyl-4-piperidones were studied for their potential antifungal and analgesic activities, showing that specific derivatives can exhibit potent antifungal activity against Aspergillus niger and analgesic properties (Rameshkumar et al., 2003).

Propiedades

IUPAC Name |

2-piperidin-3-ylethyl 2-methoxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3.ClH/c1-13-8-10(12)14-6-4-9-3-2-5-11-7-9;/h9,11H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVOLJDRCQFFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)OCCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1397217.png)

![6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine](/img/structure/B1397227.png)